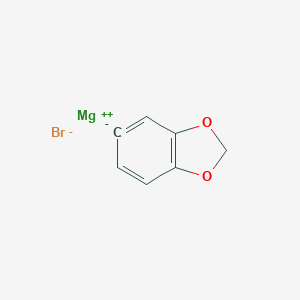

3,4-(Methylenedioxy)phenylmagnesium bromide

説明

The exact mass of the compound 3,4-(Methylenedioxy)phenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-(Methylenedioxy)phenylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-(Methylenedioxy)phenylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

magnesium;5H-1,3-benzodioxol-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRLIDQAFFVFCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrMgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-04-5 | |

| Record name | 17680-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Key reactive properties of 3,4-(Methylenedioxy)phenylmagnesium bromide as a nucleophile.

An In-Depth Technical Guide to the Nucleophilic Reactivity of 3,4-(Methylenedioxy)phenylmagnesium bromide

Introduction: The Versatility of a Benzylic Grignard Reagent

3,4-(Methylenedioxy)phenylmagnesium bromide is a prominent organometallic compound, belonging to the class of Grignard reagents. Its structure, featuring a methylenedioxy-substituted aromatic ring, makes it a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and fragrances. The core of its utility lies in the nucleophilic character of the carbon atom bonded to magnesium, enabling the formation of new carbon-carbon bonds with a variety of electrophilic substrates. This guide provides a detailed exploration of the synthesis, handling, and key reactive properties of this versatile nucleophile, offering insights for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅BrMgO₂ |

| Molecular Weight | 225.32 g/mol [1][2] |

| Appearance | Colorless to yellow liquid solution[3] |

| Common Solvents | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Toluene/THF mixtures[2] |

| Sensitivity | Air and moisture sensitive[3] |

Synthesis and Handling: The Foundation of Successful Reactions

The preparation of 3,4-(Methylenedioxy)phenylmagnesium bromide follows the classical Grignard synthesis pathway. The reaction involves the direct insertion of magnesium metal into the carbon-bromine bond of 4-bromo-1,2-(methylenedioxy)benzene.

Causality in Synthesis: The Criticality of Anhydrous Conditions

Grignard reagents are potent bases and will readily react with protic solvents like water or alcohols.[4] This parasitic reaction quenches the Grignard reagent, converting it into the corresponding arene (1,2-methylenedioxybenzene) and rendering it inactive for the desired nucleophilic attack. Therefore, maintaining strictly anhydrous conditions is paramount for a successful synthesis. This involves:

-

Drying Glassware: All glassware must be thoroughly dried, typically in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous Solvents: The solvent, usually diethyl ether or tetrahydrofuran (THF), must be rigorously dried before use.[5]

-

Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Initiation of the Grignard Reaction

The reaction between the aryl bromide and magnesium metal occurs on the surface of the magnesium.[6] Often, an initiation period is required. This can be facilitated by:

-

Crushing Magnesium Turnings: Grinding the magnesium turnings can expose a fresh, unoxidized surface.[7]

-

Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[7][8]

The onset of the reaction is typically indicated by the appearance of a gray cloudiness, bubbling at the magnesium surface, and a gentle reflux of the solvent due to the exothermic nature of the reaction.[7]

Caption: Workflow for the Synthesis of the Grignard Reagent.

Step-by-Step Laboratory Protocol for Synthesis

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium: Add magnesium turnings to the flask.

-

Solvent: Add a portion of anhydrous THF to cover the magnesium.

-

Initiation: Add a small crystal of iodine.

-

Aryl Halide Addition: Dissolve 4-bromo-1,2-(methylenedioxy)benzene in anhydrous THF and add it to the dropping funnel. Add a small amount to the magnesium and wait for the reaction to initiate.

-

Reaction: Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[9]

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[9]

-

Storage: The resulting Grignard solution should be used immediately or stored under an inert atmosphere.

Core Nucleophilic Reactivity

The carbon-magnesium bond in 3,4-(Methylenedioxy)phenylmagnesium bromide is highly polarized, imparting significant carbanionic character to the aryl group. This makes it a potent nucleophile that readily attacks electron-deficient centers.

Reactions with Carbonyl Compounds: Aldehydes and Ketones

The addition to carbonyl compounds is a cornerstone of Grignard chemistry, providing a reliable method for forming alcohols.[8][10]

-

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

-

Product Formation:

Caption: Reaction of the Grignard Reagent with a Ketone.

Reactions with Esters: A Double Addition Pathway

When 3,4-(Methylenedioxy)phenylmagnesium bromide reacts with an ester, two equivalents of the Grignard reagent are consumed.[6]

-

Mechanism:

-

The first equivalent adds to the ester carbonyl to form a tetrahedral intermediate.

-

This intermediate is unstable and collapses, eliminating the alkoxy group (-OR) to form a ketone.

-

The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.

-

Acidic workup of the resulting magnesium alkoxide yields a tertiary alcohol with two identical 3,4-(methylenedioxy)phenyl groups attached to the carbinol carbon.

-

Ring-Opening of Epoxides

Grignard reagents are effective nucleophiles for the ring-opening of epoxides, a reaction driven by the release of ring strain (approximately 13 kcal/mol).[11]

-

Regioselectivity: The reaction proceeds via an S(_N)2-like mechanism.[11][12] The nucleophile attacks the less sterically hindered carbon of the epoxide ring.[13][14]

-

Stereochemistry: The backside attack results in an inversion of stereochemistry at the carbon center that is attacked.[11][13]

-

Product: The initial product is a magnesium haloalkoxide, which upon acidic workup, yields a β-arylethyl alcohol.

Sources

- 1. 3,4-(Methylenedioxy)phenylmagnesium bromide solution | C7H5BrMgO2 | CID 4429644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-(Methylenedioxy)phenylmagnesium bromide | #G0354 | Rieke Metals Products & Services [riekemetals.com]

- 3. 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. How would you prepare Grignard reagent? - askIITians [askiitians.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

The Strategic Application of 3,4-(Methylenedioxy)phenylmagnesium Bromide in the Total Synthesis of Bioactive Natural Products

Introduction: Unlocking Molecular Complexity with a Versatile Organometallic Reagent

The pursuit of elegant and efficient total syntheses of complex natural products remains a cornerstone of modern organic chemistry. These endeavors not only provide access to biologically significant molecules for further investigation but also drive the development of novel synthetic methodologies. Within the vast arsenal of carbon-carbon bond-forming reactions, the Grignard reaction stands as a time-honored and exceptionally versatile tool. This application note delves into the specific utility of a specialized Grignard reagent, 3,4-(methylenedioxy)phenylmagnesium bromide, in the total synthesis of several noteworthy natural products. The 3,4-methylenedioxyphenyl motif is a common structural feature in a wide array of bioactive natural products, including lignans and alkaloids, imparting unique electronic and steric properties to the parent molecule. The corresponding Grignard reagent, therefore, serves as a powerful nucleophilic building block for the direct installation of this important pharmacophore.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the preparation, handling, and application of 3,4-(methylenedioxy)phenylmagnesium bromide. Through detailed case studies of the total syntheses of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C, we will explore the nuanced reactivity of this reagent and provide field-proven protocols to facilitate its successful implementation in the laboratory.

Core Principles and Mechanistic Rationale

3,4-(Methylenedioxy)phenylmagnesium bromide is a Grignard reagent, an organomagnesium halide with the general formula R-Mg-X. The carbon-magnesium bond is highly polarized, rendering the carbon atom a potent nucleophile and a strong base. This inherent reactivity is the foundation of its utility in forming new carbon-carbon bonds.

The primary mode of action involves the nucleophilic addition of the 3,4-(methylenedioxy)phenyl group to an electrophilic carbon center, most commonly a carbonyl group (aldehydes, ketones, esters) or an epoxide. The reaction proceeds via a concerted mechanism where the Grignard reagent attacks the electrophilic carbon, and the magnesium halide coordinates to the oxygen atom. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol.

Figure 1: General mechanism of a Grignard reaction with a carbonyl compound.

The presence of the methylenedioxy group can subtly influence the reactivity of the Grignard reagent compared to the simpler phenylmagnesium bromide. The electron-donating nature of the methylenedioxy bridge can increase the nucleophilicity of the aryl carbanion, potentially leading to faster reaction rates.

Preparation and Handling of 3,4-(Methylenedioxy)phenylmagnesium Bromide: A Protocol

The successful preparation and use of any Grignard reagent are critically dependent on maintaining anhydrous (water-free) conditions. Water will rapidly protonate and destroy the Grignard reagent, rendering it inactive.[1][2] All glassware must be rigorously dried, typically by oven-drying or flame-drying under a stream of inert gas (nitrogen or argon), and all solvents must be anhydrous.

Protocol for the Preparation of 3,4-(Methylenedioxy)phenylmagnesium Bromide

This protocol is adapted from established procedures for Grignard reagent synthesis.[3][4]

Materials:

-

4-Bromo-1,2-(methylenedioxy)benzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas line

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface. Briefly heat the flask with a heat gun under the inert atmosphere to further ensure dryness and sublime some of the iodine onto the magnesium surface.

-

Reagent Addition: Dissolve the 4-bromo-1,2-(methylenedioxy)benzene in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings.

-

Reaction Initiation: The reaction should initiate spontaneously, evidenced by a gentle refluxing of the solvent and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the reaction is exothermic and may require cooling with a water bath to maintain a controlled reflux.

-

Grignard Formation: Add the remainder of the 4-bromo-1,2-(methylenedioxy)benzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

Completion and Use: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The resulting dark brown to black solution of 3,4-(methylenedioxy)phenylmagnesium bromide is then cooled to the desired temperature for the subsequent reaction. It is best to use the freshly prepared Grignard reagent immediately.

Figure 2: Experimental workflow for the preparation of 3,4-(methylenedioxy)phenylmagnesium bromide.

Safety Precautions:

-

Grignard reagents are highly reactive and can be pyrophoric (ignite spontaneously in air), especially in concentrated form.[5]

-

The reaction is exothermic and can become vigorous. Always have an ice bath ready to control the reaction temperature.[1]

-

Ethereal solvents like THF are highly flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Application in Natural Product Total Synthesis: Case Studies

The strategic use of 3,4-(methylenedioxy)phenylmagnesium bromide is best illustrated through its application in the total synthesis of complex natural products.

Case Study 1: Total Synthesis of (+)-Paulownin

(+)-Paulownin is a furofuran lignan with interesting biological activities. Its total synthesis by Okazaki et al. features a key step where 3,4-(methylenedioxy)phenylmagnesium bromide is used to introduce one of the aryl moieties.[6]

Reaction Step: The Grignard reagent is added to a protected hydroxyaldehyde intermediate to form a diol.

Protocol for the Grignard Addition in the Synthesis of (+)-Paulownin: [6]

-

A solution of the hydroxyaldehyde intermediate (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

A solution of 3,4-(methylenedioxy)phenylmagnesium bromide (prepared as described above, typically 1.5-2.0 eq) in THF is added dropwise to the cooled solution of the aldehyde.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired diol.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Hydroxyaldehyde Intermediate | 1.0 | Varies | - |

| 3,4-(Methylenedioxy)phenylmagnesium bromide | 1.5-2.0 | 225.32 | - |

| Anhydrous THF | - | 72.11 | Solvent |

Table 1: Key reagents for the Grignard addition in the synthesis of (+)-Paulownin.

Case Study 2: Total Synthesis of (+)-Vittatine

(+)-Vittatine is an Amaryllidaceae alkaloid with potential anticancer and antiviral activities. The total synthesis developed by Bohno and Chida utilizes 3,4-(methylenedioxy)phenylmagnesium bromide in a copper-catalyzed SN2' reaction to construct a key quaternary carbon center.[7][8]

Reaction Step: The Grignard reagent, in the presence of a copper catalyst, undergoes a nucleophilic substitution reaction with an allylic chloride.

Protocol for the Copper-Catalyzed SN2' Reaction in the Synthesis of (+)-Vittatine: [7][8]

-

To a solution of the allylic chloride intermediate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added copper(I) iodide (0.1 eq).

-

A solution of 3,4-(methylenedioxy)phenylmagnesium bromide (2.0 eq) in THF is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and filtered through a pad of Celite.

-

The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The residue is purified by flash column chromatography to yield the desired product.

Figure 3: Key bond formation in the synthesis of (+)-Vittatine.

Case Study 3: Stereoselective Synthesis of (+)-Magnostellin C

(+)-Magnostellin C is a tetrahydrofuran-type lignan. Its stereoselective synthesis by Yamauchi and Kinoshita employs 3,4-(methylenedioxy)phenylmagnesium bromide for the introduction of an aryl group via addition to an aldehyde.[5][9][10]

Reaction Step: A Grignard addition to an aldehyde functional group to create a secondary alcohol with specific stereochemistry.

Protocol for the Grignard Addition in the Synthesis of (+)-Magnostellin C: [5][9][10]

-

A solution of the aldehyde intermediate (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

A solution of 3,4-(methylenedioxy)phenylmagnesium bromide (3.0 eq) in THF is added dropwise.

-

The mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is warmed to room temperature and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography.

| Natural Product | Key Reaction Type | Electrophile | Product |

| (+)-Paulownin | Grignard Addition | Aldehyde | Diol |

| (+)-Vittatine | Copper-Catalyzed SN2' | Allylic Chloride | Arylated Alkene |

| (+)-Magnostellin C | Grignard Addition | Aldehyde | Secondary Alcohol |

Table 2: Summary of the application of 3,4-(methylenedioxy)phenylmagnesium bromide in the synthesis of selected natural products.

Conclusion and Future Outlook

3,4-(Methylenedioxy)phenylmagnesium bromide has proven to be an invaluable reagent in the total synthesis of a variety of natural products bearing the 3,4-methylenedioxyphenyl moiety. Its ability to act as a robust nucleophile in both direct additions to carbonyls and in more complex catalyzed cross-coupling reactions highlights its versatility. The successful application of this reagent, as demonstrated in the syntheses of (+)-paulownin, (+)-vittatine, and (+)-magnostellin C, underscores the importance of careful reaction control, particularly the exclusion of moisture. As the quest for novel bioactive molecules continues, the strategic use of functionalized Grignard reagents like 3,4-(methylenedioxy)phenylmagnesium bromide will undoubtedly remain a key strategy for the efficient and elegant construction of complex molecular architectures. Future developments in this area may focus on the use of this reagent in even more sophisticated catalytic systems, enabling new types of bond formations and further expanding its synthetic utility.

References

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

-

Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Bohno, M., & Chida, N. (2004). A new entry to Amaryllidaceae alkaloids from carbohydrates: total synthesis of (+)-vittatine. Chemical Communications, (9), 1086-1087. [Link]

-

Yamauchi, S., & Kinoshita, Y. (2001). First Stereoselective Synthesis of (+)-Magnostellin C, a Tetrahydrofuran Type of Lignan Bearing a Chiral Secondary Benzyl Alcohol. Bioscience, Biotechnology, and Biochemistry, 65(7), 1559-1567. [Link]

-

Okazaki, M., et al. (1995). Total Synthesis of (+)-Paulownin. Bioscience, Biotechnology, and Biochemistry, 59(6), 1133-1136. [Link]

-

First Stereoselective Synthesis of (+)-Magnostellin C, a Tetrahydrofuran Type of Lignan Bearing a Chiral Secondary Benzyl Alcohol. (2001). ResearchGate. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). [Link]

-

Yamauchi, S., & Kinoshita, Y. (2001). First Stereoselective Synthesis of (+)-Magnostellin C, a Tetrahydrofuran Type of Lignan Bearing a Chiral Secondary Benzyl Alcohol. Bioscience, Biotechnology, and Biochemistry, 65(7), 1559-1567. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

-

Synthesis of Safrole. Rhodium.ws. [Link]

-

The Grignard Reaction of Epoxides. Chemistry Steps. [Link]

-

What are Grignard reagent preparation precautions during preparation?. (2022, February 19). Quora. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). [Link]

-

Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024, April 23). RSC Publishing. [Link]

-

Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. [Link]

-

Safety aspects of the process control of Grignard reactions. (2008). ResearchGate. [Link]

-

Bohno, M., & Chida, N. (2004). A new entry to Amaryllidaceae alkaloids from carbohydrates: total synthesis of (+)-vittatine. Chemical Communications, (9), 1086-1087. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Total Synthesis of (−)-Owerreine and (−)-Anhydrovobtusine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A new entry to Amaryllidaceae alkaloids from carbohydrates: total synthesis of (+)-vittatine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: The Versatility of 3,4-(Methylenedioxy)phenylmagnesium bromide in Electrophilic Reactions

Introduction: A Key Intermediate in Modern Synthesis

3,4-(Methylenedioxy)phenylmagnesium bromide, a Grignard reagent derived from 4-bromo-1,2-methylenedioxybenzene, stands as a pivotal nucleophilic building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fragrance industries, where the 3,4-methylenedioxyphenyl moiety is a common structural motif in a plethora of bioactive molecules and aromatic compounds. This guide provides an in-depth exploration of the preparation and subsequent reactions of this versatile Grignard reagent with a range of electrophilic compounds, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The core strength of this Grignard reagent lies in its ability to form carbon-carbon bonds with high efficiency.[1] The polarized carbon-magnesium bond renders the aryl carbon strongly nucleophilic, enabling it to attack a wide array of electrophilic centers, including the carbonyl carbons of aldehydes, ketones, and esters, as well as the carbon of nitriles and formamides.[1][2] These reactions pave the way for the synthesis of a diverse array of secondary and tertiary alcohols, ketones, and aldehydes, all bearing the characteristic 3,4-methylenedioxyphenyl group.

Part 1: Preparation of 3,4-(Methylenedioxy)phenylmagnesium bromide

The successful synthesis of the Grignard reagent is foundational to its subsequent applications. The procedure demands stringent anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols.[3]

Precursor Synthesis: 4-bromo-1,2-methylenedioxybenzene

The starting material for the Grignard reagent is 4-bromo-1,2-methylenedioxybenzene, which can be synthesized from 1,2-methylenedioxybenzene via electrophilic aromatic substitution using N-bromosuccinimide (NBS).[4][5]

Protocol 1: Synthesis of 4-bromo-1,2-methylenedioxybenzene [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-methylenedioxybenzene (1.0 equiv) in a dry, non-polar solvent such as chloroform or dichloromethane.[4][5]

-

Reagent Addition: Add N-bromosuccinimide (1.05 equiv) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-bromo-1,2-methylenedioxybenzene as a colorless to pale yellow oil.[4]

Grignard Reagent Formation

The formation of 3,4-(Methylenedioxy)phenylmagnesium bromide from 4-bromo-1,2-methylenedioxybenzene and magnesium metal is a critical step that requires careful execution to ensure a high yield of the active reagent.[6]

Protocol 2: Preparation of 3,4-(Methylenedioxy)phenylmagnesium bromide [4]

-

Apparatus Preparation: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[3]

-

Magnesium Activation: Place magnesium turnings (1.2 equiv) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[7]

-

Initiation: Add a small portion of a solution of 4-bromo-1,2-methylenedioxybenzene (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF) to the activated magnesium. The reaction is typically initiated by gentle warming. An exothermic reaction with the appearance of a cloudy or brownish solution signals the formation of the Grignard reagent.[7]

-

Addition: Once the reaction has initiated, add the remaining solution of 4-bromo-1,2-methylenedioxybenzene dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark brown to black solution of 3,4-(Methylenedioxy)phenylmagnesium bromide is then ready for use in subsequent reactions.

Caption: Formation of the Grignard Reagent.

Part 2: Reactions with Electrophilic Compounds

The nucleophilic character of 3,4-(Methylenedioxy)phenylmagnesium bromide allows it to react with a wide variety of electrophiles. The following sections detail the reaction mechanisms and provide protocols for key transformations.

Reaction with Aldehydes and Ketones: Synthesis of Alcohols

The reaction of Grignard reagents with aldehydes and ketones is a cornerstone of alcohol synthesis. The addition of the 3,4-(methylenedioxy)phenyl group to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol.[8][9][10]

Mechanism: The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent acidic work-up protonates the alkoxide to yield the final alcohol product.[11]

Caption: Reaction with Aldehydes and Ketones.

Protocol 3: Synthesis of a Secondary Alcohol (e.g., with Benzaldehyde)

-

Reaction Setup: In a dried, three-necked flask under a nitrogen atmosphere, cool the prepared solution of 3,4-(Methylenedioxy)phenylmagnesium bromide (1.2 equiv) in THF to 0 °C.

-

Electrophile Addition: Add a solution of benzaldehyde (1.0 equiv) in anhydrous THF dropwise to the cooled Grignard solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude secondary alcohol can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of a Tertiary Alcohol (e.g., with Acetophenone) [1]

-

Reaction Setup: Following the same setup as Protocol 3, cool the Grignard solution (1.5 equiv) to 0 °C.

-

Electrophile Addition: Slowly add a solution of acetophenone (1.0 equiv) in anhydrous THF to the Grignard reagent.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature overnight. The work-up and purification follow the same procedure as described in Protocol 3.

| Electrophile | Product Type | Typical Yield (%) | Reference |

| Formaldehyde | Primary Alcohol | Varies | [1] |

| Aldehydes | Secondary Alcohol | 70-90 | [2] |

| Ketones | Tertiary Alcohol | 75-95 | [12] |

Reaction with Esters: A Route to Tertiary Alcohols

The reaction of Grignard reagents with esters provides a convenient method for the synthesis of tertiary alcohols where two of the alkyl or aryl groups are identical.[13] The reaction proceeds through a double addition mechanism.[14]

Mechanism: The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an alkoxide leaving group to form a ketone. The newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent, as described previously, to yield a tertiary alcohol after acidic work-up.[13]

Caption: Reaction with Esters.

Protocol 5: Synthesis of a Tertiary Alcohol from an Ester (e.g., with Ethyl Acetate) [13]

-

Reaction Setup: In a dried, three-necked flask under a nitrogen atmosphere, place a solution of ethyl acetate (1.0 equiv) in anhydrous diethyl ether.

-

Grignard Addition: Add the solution of 3,4-(Methylenedioxy)phenylmagnesium bromide (2.2 equiv) in THF dropwise to the ester solution at 0 °C.

-

Reaction and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction is then quenched and worked up as described in Protocol 3.

-

Purification: The resulting tertiary alcohol is purified by column chromatography or recrystallization.

Reaction with Other Electrophiles: Expanding the Synthetic Toolbox

The reactivity of 3,4-(Methylenedioxy)phenylmagnesium bromide extends beyond simple carbonyl compounds, offering pathways to other important functional groups.

Reaction with N,N-Dimethylformamide (DMF) for Aldehyde Synthesis: The formylation of Grignard reagents with DMF is a widely used method for the synthesis of aldehydes.[15] This reaction is instrumental in the preparation of piperonal (3,4-methylenedioxybenzaldehyde), a key compound in the fragrance and flavor industry.

Protocol 6: Synthesis of Piperonal [15]

-

Reaction Setup: Cool a solution of 3,4-(Methylenedioxy)phenylmagnesium bromide (1.0 equiv) in THF to 0 °C under a nitrogen atmosphere.

-

DMF Addition: Slowly add anhydrous N,N-dimethylformamide (1.2 equiv) to the Grignard solution.

-

Reaction and Hydrolysis: Stir the mixture at room temperature for 1-2 hours. The reaction is then carefully poured into a mixture of ice and dilute hydrochloric acid and stirred vigorously to hydrolyze the intermediate.

-

Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude piperonal can be purified by vacuum distillation or recrystallization.

Reaction with Nitriles for Ketone Synthesis: Grignard reagents add to the carbon-nitrogen triple bond of nitriles to form an intermediate imine salt. Hydrolysis of this intermediate yields a ketone.

Protocol 7: Synthesis of a Ketone from a Nitrile (e.g., with Acetonitrile)

-

Reaction Setup: Add a solution of acetonitrile (1.0 equiv) in anhydrous diethyl ether to the prepared Grignard reagent (1.1 equiv) in THF at 0 °C.

-

Reaction and Hydrolysis: Allow the reaction to stir at room temperature overnight. The resulting imine salt is then hydrolyzed by the addition of aqueous acid (e.g., 3M HCl) and heating the mixture to reflux for 1-2 hours.

-

Work-up and Purification: After cooling, the product is extracted with an organic solvent, washed, dried, and concentrated. The ketone can be purified by column chromatography or distillation.

| Electrophile | Product | Typical Yield (%) | Reference |

| N,N-Dimethylformamide | Aldehyde (Piperonal) | 60-80 | [15] |

| Nitriles | Ketone | 50-70 | [16] |

| Carbon Dioxide | Carboxylic Acid | 70-90 | [3] |

| Acetyl Chloride | Ketone | 65-85 | [17] |

Conclusion

3,4-(Methylenedioxy)phenylmagnesium bromide is a powerful and versatile tool in the arsenal of synthetic organic chemists. Its ability to react with a wide range of electrophiles provides reliable and efficient pathways to a diverse array of valuable compounds. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers and professionals engaged in the synthesis of molecules containing the 3,4-methylenedioxyphenyl moiety. Mastery of these techniques opens the door to the efficient construction of complex molecular architectures with applications in drug discovery, materials science, and the fragrance industry.

References

-

Grignard Reaction. (2022). Organic Chemistry Tutor. Available at: [Link]

-

Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts. Available at: [Link]

- Method for preparing tertiary alcohol by means of Grignard reaction. (2012). CN102643163A. Google Patents.

-

Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022). Leah4sci. Available at: [Link]

- Process for preparing piperonal. (1979). US4157333A. Google Patents.

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Aroon Chande. Available at: [Link]

- Preparation of tertiary alcohol by means of Grignard reaction. (2012). CN102643163A. Google Patents.

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Available at: [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Available at: [Link]

-

Reaction of Grignard Reagents with Carbonyls. (2024). Chemistry LibreTexts. Available at: [Link]

-

4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. (2020). YouTube. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Available at: [Link]

-

Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (2011). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Safrole. (n.d.). Erowid. Available at: [Link]

-

Preparation of phenylmagnesium bromide. (n.d.). PrepChem.com. Available at: [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). National Institutes of Health. Available at: [Link]

-

Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Reactions of esters with Grignard reagents. (2018). YouTube. Available at: [Link]

-

ChemInform Abstract: Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. (2011). ResearchGate. Available at: [Link]

-

4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. (2020). YouTube. Available at: [Link]

-

3,4-(Methylenedioxy)phenylmagnesium bromide solution | C7H5BrMgO2 | CID 4429644. (n.d.). PubChem. Available at: [Link]

-

2-Bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses. Available at: [Link]

-

7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]

-

Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. (2022). National Institutes of Health. Available at: [Link]

-

2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses. Available at: [Link]

-

Reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Available at: [Link]

-

HETEROCYCLES, Vol. (n.d.). Available at: [Link]

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). WO2015063726A1. Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. Synthesis of Safrole - [www.rhodium.ws] [erowid.org]

- 5. youtube.com [youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. www1.udel.edu [www1.udel.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]

- 17. rsc.org [rsc.org]

Standard operating procedure for nucleophilic addition reactions with 3,4-(Methylenedioxy)phenylmagnesium bromide.

Application Notes & Protocols: Nucleophilic Addition Reactions with 3,4-(Methylenedioxy)phenylmagnesium Bromide

Introduction: The Strategic Importance of the Methylenedioxyphenyl Moiety

The 3,4-(methylenedioxy)phenyl group is a key structural motif present in a vast array of pharmacologically active compounds, natural products, and synthetic intermediates. Its prevalence stems from its role as a precursor to important derivatives like piperonal and its ability to mimic catechol bioisosteres, influencing receptor binding and metabolic stability.[1] 3,4-(Methylenedioxy)phenylmagnesium bromide serves as a powerful and versatile nucleophilic synthon, enabling the direct introduction of this crucial moiety into target molecules.[2] This guide provides a comprehensive overview, field-proven protocols, and troubleshooting advice for the preparation and utilization of this Grignard reagent in nucleophilic addition reactions, tailored for researchers in synthetic chemistry and drug development.

Section 1: The Reagent - Physicochemical Properties and Critical Safety

3,4-(Methylenedioxy)phenylmagnesium bromide is a potent organometallic reagent, typically supplied as a solution in a mixture of tetrahydrofuran (THF) and toluene.[2] It is highly sensitive to air and moisture, reacting violently with water and protic solvents.[2][3][4] Understanding its properties is paramount for safe and successful experimentation.

Table 1: Physicochemical and Safety Data [2][5]

| Property | Value | Source |

| Chemical Formula | C₇H₅BrMgO₂ | [2] |

| Molecular Weight | 225.32 g/mol | [5] |

| Appearance | Colorless to yellow/amber liquid solution | [2] |

| Typical Solvents | THF/Toluene (1:1) | |

| Density (of 1.0M soln) | ~1.04 g/mL at 25 °C | [2] |

| Key Hazards | Highly flammable, Corrosive, Air & Moisture Sensitive, Reacts violently with water | [2][3][6] |

Senior Scientist's Note on Safety: Grignard reagents are among the most useful, yet hazardous, reagents in the organic chemist's toolbox.[6] The primary risks are fire due to flammable ether solvents and violent, exothermic reactions with water or atmospheric moisture.[3][6][7] All manipulations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware.[8][9] Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[6] Always have an appropriate fire extinguisher (Class D for reactive metals, though ABC may be suitable for solvent fires) and a quenching bath (e.g., isopropanol/dry ice) readily accessible.

Section 2: In Situ Preparation of the Grignard Reagent

While commercially available, preparing the Grignard reagent in situ from 4-bromo-1,2-(methylenedioxy)benzene offers cost-effectiveness and ensures maximum reactivity. The formation is an exothermic process that requires careful initiation and control.[7]

Workflow for Grignard Reagent Preparation

Caption: Workflow for the in situ preparation of 3,4-(Methylenedioxy)phenylmagnesium bromide.

Detailed Protocol for In Situ Preparation (0.1 mol scale)

-

Glassware Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser (with a gas inlet for inert gas), and a 100 mL pressure-equalizing dropping funnel sealed with a septum is assembled. The entire apparatus must be rigorously dried by flame-drying under vacuum or oven-drying overnight and cooled under a positive pressure of nitrogen or argon.[8][9]

-

Reagent Charging: Remove the dropping funnel and, under a strong flow of inert gas, add magnesium turnings (2.67 g, 0.11 mol, 1.1 eq). Add a single small crystal of iodine. The iodine acts as an activator, etching the passivating magnesium oxide layer on the turnings to expose fresh magnesium metal.[10][11]

-

Initiation: In the dropping funnel, prepare a solution of 4-bromo-1,2-(methylenedioxy)benzene (20.1 g, 0.1 mol) in anhydrous THF (80 mL). Add approximately 10 mL of this solution to the flask containing the magnesium.

-

Monitoring Initiation: The reaction should initiate within minutes. Signs of initiation include the disappearance of the purple iodine color, the appearance of turbidity (cloudiness), and spontaneous, gentle boiling of the solvent.[9][10] If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.[10][12]

-

Addition and Reflux: Once the reaction is initiated and self-sustaining, slowly add the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.[10] The exothermic nature of the reaction typically sustains the reflux.[7] Use a water bath to cool the flask if the reaction becomes too vigorous.

-

Completion: After the addition is complete, the mixture will appear as a dark brown or gray solution. Gently heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The reagent is now ready for immediate use.

Section 3: General Protocol for Nucleophilic Addition to Carbonyls

The core of this application is the nucleophilic addition of the Grignard reagent to an electrophilic carbonyl carbon (e.g., in aldehydes and ketones).[13][14] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields a secondary or tertiary alcohol.[15][16]

General Mechanism of Nucleophilic Addition

Caption: The two-step mechanism for Grignard addition to a carbonyl compound.

Detailed Protocol for Reaction with an Aldehyde (e.g., Benzaldehyde)

-

Reaction Setup: In a separate, dry, inert-atmosphere flask, dissolve the electrophile (e.g., benzaldehyde, 10.6 g, 0.1 mol) in anhydrous THF (50 mL). Cool this solution to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add the freshly prepared 3,4-(methylenedioxy)phenylmagnesium bromide solution (0.1 mol in ~80 mL THF) to the stirred benzaldehyde solution via a cannula or dropping funnel. The addition is exothermic; maintain the internal temperature below 10 °C to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with saturated NH₄Cl, extracting with ethyl acetate, and spotting on a TLC plate.

-

Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[13] Using saturated NH₄Cl is a milder alternative to strong acids like HCl and can help prevent acid-catalyzed side reactions.[17]

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~100 mL) and shake. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Section 4: Substrate Scope and Reaction Parameters

The reactivity of 3,4-(methylenedioxy)phenylmagnesium bromide extends to a variety of carbonyl electrophiles. The choice of reaction conditions is critical for achieving high yields.

Table 2: Typical Reaction Conditions for Various Electrophiles

| Electrophile Class | Product Type | Grignard Equiv. | Temp (°C) | Typical Reaction Time | Scientist's Note |

| Aldehydes | Secondary Alcohol | 1.1 - 1.2 | 0 to RT | 1-3 h | Highly reactive; addition should be performed at low temperature to control exothermicity.[15] |

| Ketones | Tertiary Alcohol | 1.1 - 1.2 | 0 to RT | 2-4 h | Less reactive than aldehydes due to sterics and electronics; may require longer reaction times.[14][15] |

| Esters | Tertiary Alcohol | 2.2 - 2.5 | 0 to RT | 2-5 h | Reacts twice; the initial addition forms a ketone intermediate which is then attacked by a second equivalent of the Grignard reagent.[15][18] |

| Nitriles | Ketone (after hydrolysis) | 1.1 - 1.2 | 0 to Reflux | 2-6 h | Forms an imine intermediate which is hydrolyzed to a ketone during the acidic workup. |

| Epoxides | Alcohol (ring-opened) | 1.1 - 1.2 | 0 to RT | 2-12 h | Attack occurs at the least sterically hindered carbon in an Sₙ2-like fashion.[13] |

Section 5: Troubleshooting Guide

Even with careful execution, Grignard reactions can be challenging. Below are common issues and potential solutions.

Table 3: Troubleshooting Common Grignard Reaction Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate. | 1. Wet glassware or solvent.[9][11] 2. Passivated magnesium surface. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[11] 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the Mg.[8][11] |

| Low yield of desired product. | 1. Incomplete Grignard formation. 2. Reaction with atmospheric H₂O/CO₂. 3. Wurtz coupling side reaction (aryl bromide + Grignard). | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Maintain a robust inert atmosphere throughout the reaction. 3. Ensure slow addition of the aryl bromide during preparation to avoid high local concentrations.[10] |

| Starting material recovered. | 1. Grignard reagent was not formed or was quenched. 2. Sterically hindered ketone leading to enolization/reduction instead of addition.[19] | 1. Re-verify dryness of all components and re-attempt Grignard formation. 2. Consider using a more reactive organometallic reagent (e.g., an organolithium) or adding a Lewis acid like CeCl₃. |

References

-

The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri–St. Louis. [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]

-

3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE. (n.d.). Chemdad. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Grignard Reaction Safety. (n.d.). American Chemical Society. [Link]

-

Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]

-

Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]

-

Synthesis of Novel Piperonal Derivatives and Evaluation of their Anticonvulsant Activity using A Nanoparticular Formulation. (2016). ResearchGate. [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides. (n.d.). Royal Society of Chemistry. [Link]

-

A Low-Yield Reaction Is Still a Result. (2023). ChemRxiv. [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

3,4-(Methylenedioxy)phenylmagnesium bromide. (n.d.). PubChem. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for Pyrophoric Materials. (2018). [Link]

-

Alcohols from Carbonyl Compounds: Grignard Reagents. (2022). Chemistry LibreTexts. [Link]

-

Nucleophilic Addition Reaction Mechanism. (2017). YouTube. [Link]

-

Practical Considerations, Procedural Changes, Safety Tips for Grignard Reaction. (2020). Chemistry LibreTexts. [Link]

- Preparation method of piperonal. (n.d.).

-

What are Grignard reagent preparation precautions during preparation? (2019). Quora. [Link]

-

Grignard Reaction with Phenylmagnesium Bromide. (n.d.). Scribd. [Link]

-

Troubleshooting my grignard reactions. (2018). Reddit. [Link]

-

Nucleophilic addition reactions onto carbonyls - practice #1. (2019). YouTube. [Link]

-

3,4-(Methylenedioxy)phenylmagnesium bromide. (n.d.). Rieke Metals. [Link]

-

Reactivity of PhMgBr towards an alkyne in THF and non-donating solvents. (2019). ResearchGate. [Link]

-

Grignard successes and failures. (2016). Sciencemadness Discussion Board. [Link]

-

Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety. (n.d.). PubMed Central. [Link]

-

CHM 244 Lab Practical- Grignard Reactions. (n.d.). [Link]

-

Safety aspects of the process control of Grignard reactions. (2019). ResearchGate. [Link]

-

The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

- Synthetic method of piperonal. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. 3,4-(Methylenedioxy)phenylmagnesium bromide solution | C7H5BrMgO2 | CID 4429644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. britthipple.com [britthipple.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 18. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. Grignard Reaction [organic-chemistry.org]

Application Notes and Protocols for the Scaled-Up Synthesis of 3,4-(Methylenedioxy)phenylmagnesium Bromide

Introduction: The Strategic Importance of 3,4-(Methylenedioxy)phenylmagnesium Bromide in Complex Molecule Synthesis

3,4-(Methylenedioxy)phenylmagnesium bromide is a pivotal Grignard reagent, serving as a cornerstone in the synthesis of a multitude of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility lies in its ability to introduce the 3,4-methylenedioxyphenyl moiety, a common structural motif in numerous biologically active compounds. The successful and safe scale-up of this reagent's synthesis is therefore a critical competency for any organization engaged in drug development and fine chemical manufacturing.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and protocols for scaling up the synthesis of 3,4-(Methylenedioxy)phenylmagnesium bromide. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles and the critical parameters that govern a successful and safe scale-up.

The Chemistry of Grignard Reagent Formation: A Mechanistic Overview

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[3][4] The generally accepted mechanism proceeds through a single electron transfer (SET) from the magnesium surface to the organohalide.[4]

Key Mechanistic Steps:

-

Single Electron Transfer (SET): Magnesium metal donates an electron to the antibonding orbital of the carbon-bromine bond in 4-bromo-1,2-(methylenedioxy)benzene.

-

Radical Anion Formation: This electron transfer leads to the formation of a radical anion, which rapidly fragments to yield an aryl radical and a bromide anion.

-

Radical Recombination: The aryl radical then recombines with a magnesium radical cation (Mg•+) on the metal surface to form the organomagnesium species.

The ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, is crucial as it coordinates with the magnesium center of the Grignard reagent, stabilizing it in solution.[4]

Pre-Synthesis Checklist for Scale-Up: Mitigating Risks and Ensuring Success

A meticulous pre-synthesis preparation is paramount for a successful and safe scale-up. The following checklist outlines the essential considerations:

-

Reagent and Solvent Purity:

-

Magnesium: Use high-purity magnesium turnings. The surface of the magnesium is often coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[5][6]

-

4-Bromo-1,2-(methylenedioxy)benzene: Ensure the starting material is of high purity and free from moisture.[7][8][9]

-

Solvent: Anhydrous solvents are absolutely critical.[10][11][12][13] The presence of even trace amounts of water will quench the Grignard reagent as it forms, leading to reduced yields and potential side reactions.[4] It is highly recommended to use freshly distilled or commercially available anhydrous solvents.[12]

-

-

Equipment:

-

Reactor: The reactor should be appropriately sized to accommodate the reaction volume and potential foaming.[14] It must be equipped with a robust cooling system, a mechanical stirrer, a reflux condenser, and an addition funnel.[15][16]

-

Glassware: All glassware must be scrupulously cleaned and dried prior to use.[11][16] Oven-drying or flame-drying under an inert atmosphere is standard practice.[6][17][18]

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[13]

-

Critical Process Parameters for Scale-Up

The successful transition from laboratory-scale to pilot- or production-scale synthesis hinges on the careful control of several critical parameters. The following table summarizes these parameters and provides recommended ranges for consideration.

| Parameter | Laboratory-Scale (e.g., <1 L) | Pilot/Production-Scale (>10 L) | Rationale and Key Considerations |

| Magnesium Activation | Mechanical grinding, a few crystals of iodine, or a few drops of 1,2-dibromoethane.[5][6][17][18] | In-situ activation with iodine or 1,2-dibromoethane is common. Careful control of the activator amount is crucial to avoid side reactions.[5] | The passivating MgO layer on magnesium must be disrupted to expose a fresh metal surface for the reaction to initiate.[5][6] |

| Solvent | Anhydrous diethyl ether or THF.[4][10] | THF is often preferred for its higher boiling point and better solvating power for the Grignard reagent.[14][19] | The choice of solvent impacts reaction rate, solubility of the Grignard reagent, and safety considerations (e.g., flashpoint). |

| Reaction Temperature | Typically initiated at room temperature, then maintained at the reflux temperature of the solvent.[20] | Precise temperature control is critical to manage the exothermicity of the reaction. A robust cooling system is essential.[12][21] | The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction.[12][14][22] |

| Addition Rate of Organohalide | Slow, dropwise addition to maintain a gentle reflux.[11][23] | A carefully controlled, slow addition rate is crucial to prevent the accumulation of unreacted organohalide, which poses a significant safety risk.[14][21][24] | A slow addition rate ensures that the rate of heat generation does not exceed the cooling capacity of the reactor.[14][21] |

| Stirring | Magnetic stirring is usually sufficient. | Robust mechanical stirring is necessary to ensure efficient mass and heat transfer, and to keep the magnesium suspended. | Inadequate stirring can lead to localized overheating and poor reaction initiation. |

| Reaction Monitoring | Visual observation of bubbling and color change.[17] | In-process monitoring techniques such as temperature probes and, in advanced setups, in-situ IR spectroscopy can be used to track reaction progress.[24] | Real-time monitoring allows for better control over the reaction and early detection of any deviations.[22][24] |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 3,4-(Methylenedioxy)phenylmagnesium Bromide (Illustrative Example)

Materials:

-

Magnesium turnings (1.2 equiv.)

-

4-Bromo-1,2-(methylenedioxy)benzene (1.0 equiv.)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas inlet and bubbler

Procedure:

-

Preparation: Assemble the glassware and flame-dry it under a stream of inert gas.[17][18] Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask.[18] Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool.

-

Initial Charge: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.[17]

-

Initiation: In the addition funnel, prepare a solution of 4-bromo-1,2-(methylenedioxy)benzene in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension.[17]

-

Observation: The reaction mixture should become cloudy and begin to gently reflux, indicating initiation.[11][17] If the reaction does not start, gentle warming with a water bath may be necessary.[6]

-

Controlled Addition: Once the reaction has initiated, add the remaining solution of 4-bromo-1,2-(methylenedioxy)benzene dropwise at a rate that maintains a steady reflux.[11]

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[23]

-

Titration: Cool the resulting dark brown to grey solution to room temperature. The concentration of the Grignard reagent should be determined by titration before use.[6][25][26]

Protocol 2: Considerations for Scaled-Up Synthesis

Scaling up the synthesis requires a heightened focus on safety and process control.

-

Reactor Setup: A jacketed glass-lined or stainless steel reactor with overhead mechanical stirring, a powerful cooling system, a reflux condenser, and a calibrated dosing pump for the organohalide solution is recommended.

-

Inerting: The reactor must be thoroughly purged and maintained under a positive pressure of a dry inert gas.

-

Magnesium Activation at Scale: For larger batches, activation with a small amount of 1,2-dibromoethane is often more practical and controllable than using iodine.[5] The evolution of ethylene gas provides a clear visual indication of activation.[5]

-

Controlled Addition and Thermal Management: The addition of the 4-bromo-1,2-(methylenedioxy)benzene solution must be strictly controlled by the dosing pump. The addition rate should be linked to the reactor's cooling capacity to maintain a stable internal temperature.[21] A maximum allowable temperature should be established and interlocked with the dosing pump to automatically stop the feed in case of a cooling failure.

-

Quenching: The quenching of the Grignard reagent, if required, must be done with extreme caution on a large scale due to the highly exothermic nature of the reaction with protic solvents. The quenching agent should be added slowly to the Grignard solution with efficient cooling.

Visualization of Workflows

Caption: Experimental workflow for the synthesis of 3,4-(Methylenedioxy)phenylmagnesium bromide.

Caption: Logical relationships between critical parameters and outcomes in Grignard synthesis.

Troubleshooting Common Scale-Up Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Failure to Initiate | - Inactive magnesium surface (MgO layer).[5][6]- Wet reagents or solvent.[6][10]- Insufficient local concentration of initiator. | - Re-activate magnesium with a fresh crystal of iodine or a small amount of 1,2-dibromoethane.[6]- Ensure all reagents and solvents are rigorously dried.[6]- Apply gentle local heating with a heat gun to the spot where the initial charge was added.[6] |

| Low Yield | - Incomplete reaction.- Titration error leading to incorrect stoichiometry in subsequent reactions.[6]- Presence of moisture.[6][10] | - Extend the reflux time after addition is complete.- Perform the Grignard titration carefully and in duplicate or triplicate.[25][27]- Re-verify the dryness of all reagents and the reaction setup. |

| Runaway Reaction | - Addition rate of the organohalide is too fast.[14]- Inadequate cooling.[12]- Sudden, delayed initiation after significant accumulation of the organohalide. | - Immediately stop the addition of the organohalide.[14]- Apply maximum cooling.- For future runs, reduce the addition rate and ensure the reaction has initiated before adding the bulk of the organohalide.[14] |

| Formation of Biphenyl Impurity (Wurtz Coupling) | - High local concentration of the organohalide.[20][28] | - Slow down the addition rate of the organohalide solution.[28]- Ensure efficient stirring to rapidly disperse the added organohalide. |

Conclusion

The successful scale-up of the synthesis of 3,4-(Methylenedioxy)phenylmagnesium bromide is a readily achievable goal with careful planning, a thorough understanding of the underlying chemistry, and strict control over critical process parameters. By prioritizing safety, employing robust process controls, and being prepared to troubleshoot potential issues, researchers and production chemists can confidently and efficiently produce this valuable reagent on a larger scale.

References

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents. Retrieved from [Link]

-

Nile Chemicals. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Chem 233 - Organic Chemistry I. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-(Methylenedioxy)phenylmagnesium bromide solution. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Chemdad. (n.d.). 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

Rieke Metals. (n.d.). 3,4-(Methylenedioxy)phenylmagnesium bromide. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

Gutmann, B., et al. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]

-

Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. Retrieved from [Link]

-

PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

-

Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

-

Zhang, Y., & Smith, M. R. (n.d.). Mechanism of Grignard reagent formation. The surface nature of the reaction. Retrieved from [Link]

-

Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Chemsafety. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Retrieved from [Link]

-

ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

-

Thyzoid. (2024, November 21). Titrating Grignard Reagents #shorts. YouTube. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of Safrole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]

Sources

- 1. 3,4-(METHYLENEDIOXY)PHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Bromo-1,2-methylenedioxybenzene | 2635-13-4 | TCI Deutschland GmbH [tcichemicals.com]

- 8. 4-Bromo-1,2-(methylenedioxy)benzene | 2635-13-4 [chemicalbook.com]

- 9. 4-Bromo-1,2-(methylenedioxy)benzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acs.org [acs.org]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. dchas.org [dchas.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. prepchem.com [prepchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 19. reddit.com [reddit.com]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. schnyderchemsafety.com [schnyderchemsafety.com]

- 22. mt.com [mt.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. researchgate.net [researchgate.net]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. scribd.com [scribd.com]

- 27. chemtips.wordpress.com [chemtips.wordpress.com]

- 28. researchgate.net [researchgate.net]

Application Notes and Protocols: Novel Applications of 3,4-(Methylenedioxy)phenylmagnesium Bromide in Organic Chemistry

Introduction: The Versatile Synthon for Bioactive Scaffolds

3,4-(Methylenedioxy)phenylmagnesium bromide is a Grignard reagent of significant interest in modern organic synthesis. It serves as a potent nucleophilic source of the 1,3-benzodioxole moiety, a structural motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. This core is a key pharmacophore in compounds exhibiting anticancer, anti-inflammatory, and psychoactive properties. The reagent is typically supplied as a solution in a mixture of tetrahydrofuran (THF) and toluene, and its utility stems from its high reactivity towards a wide range of electrophiles. However, this reactivity also necessitates careful handling, as the reagent is highly sensitive to atmospheric moisture and protic sources, which can rapidly quench its activity.[1][2]

This guide provides an in-depth exploration of novel and established applications of 3,4-(methylenedioxy)phenylmagnesium bromide, moving beyond its textbook role. We will delve into the mechanistic rationale behind its use in modern catalytic cross-coupling reactions, its strategic application in the total synthesis of complex natural products, and provide detailed, field-tested protocols for its successful implementation in the laboratory.

Core Application I: Iron-Catalyzed Cross-Coupling Reactions

The construction of carbon-carbon bonds remains the cornerstone of organic synthesis. While palladium and nickel catalysts have long dominated the landscape of cross-coupling reactions, there is a significant and ongoing shift towards the use of more sustainable, earth-abundant, and less toxic metals like iron.[3][4] 3,4-(Methylenedioxy)phenylmagnesium bromide is an excellent nucleophilic partner in these iron-catalyzed transformations, enabling the efficient synthesis of biaryl and aryl-alkyl structures.

Causality Behind Experimental Choices: The choice of an iron catalyst, such as iron(III) acetylacetonate [Fe(acac)₃] or iron(III) chloride [FeCl₃], is driven by its low cost and benign environmental profile.[4][5] The catalytic cycle is believed to initiate with the reduction of the Fe(III) salt by the Grignard reagent to a highly reactive, low-valent iron species.[6] This species then undergoes oxidative addition with the electrophile (e.g., an aryl or alkyl halide). Subsequent transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination, furnishes the cross-coupled product and regenerates the active iron catalyst. Anhydrous THF is the solvent of choice as it effectively solvates the magnesium center of the Grignard reagent, maintaining its reactivity and preventing aggregation. Additives like N-methylpyrrolidinone (NMP) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance reaction rates and yields by stabilizing the catalytic iron species and promoting the reaction pathway.[3][5]

Caption: Catalytic cycle for iron-catalyzed cross-coupling.

Protocol 1: Iron-Catalyzed Synthesis of a Substituted Biphenyl

This protocol describes the cross-coupling of 3,4-(methylenedioxy)phenylmagnesium bromide with 4-bromotoluene using Fe(acac)₃ as the catalyst.

Materials:

-

3,4-(Methylenedioxy)phenylmagnesium bromide (1.0 M solution in THF/toluene)

-

4-Bromotoluene

-

Iron(III) acetylacetonate [Fe(acac)₃]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-